Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is a derivative of cyclooctatetraene, characterized by the presence of a carbonyl chloride functional group. Cycloocta-1,3,5,7-tetraene itself is a polyunsaturated hydrocarbon with the formula , known for its non-aromatic nature despite having alternating double bonds. It is a colorless to light yellow liquid at room temperature and has been the subject of extensive research due to its unique structural properties and reactivity .
Cycloocta-1,3,5,7-tetraene adopts a non-planar "tub" conformation, which contributes to its chemical behavior distinct from that of aromatic compounds like benzene. The compound's structure allows for various
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride has several applications in various fields:
Studies focusing on the interaction of cycloocta-1,3,5,7-tetraene derivatives with proteins and enzymes reveal that the carbonyl chloride group can form hydrogen bonds and ionic interactions that significantly affect biological activity. These interactions may influence the structure and function of proteins through π-π stacking with aromatic residues .
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cyclohepta-1,3,5-triene-1-carbonyl chloride | Unsaturated Hydrocarbon | One less carbon than cycloocta derivatives |
1,3-Cyclohexadiene | Diene | Aromatic character due to smaller ring size |
2-Methylcyclohexa-1,3-diene | Diene | Substituted version affecting reactivity |
1-Hexyne | Alkyne | Linear structure compared to cyclic forms |
Cycloocta-1,3,5,7-tetraene stands out due to its unique "tub" conformation and non-aromatic nature despite having multiple double bonds. Its ability to form stable dianions and participate in diverse